molecular formula C18H14FN5S B2407085 7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine CAS No. 863458-09-7

7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine

Cat. No.: B2407085
CAS No.: 863458-09-7
M. Wt: 351.4
InChI Key: HOIFZFQFGROOAB-UHFFFAOYSA-N
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Description

7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolo[4,5-d]pyrimidine core structure

Chemical Reactions Analysis

Types of Reactions

7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties that make it useful in the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[4,5-d]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine lies in its specific combination of substituents, which can confer distinct chemical and biological properties. For example, the presence of the 4-fluorophenylmethyl group may enhance its binding affinity to certain molecular targets compared to other similar compounds .

Properties

IUPAC Name

7-benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5S/c19-15-8-6-13(7-9-15)10-24-17-16(22-23-24)18(21-12-20-17)25-11-14-4-2-1-3-5-14/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIFZFQFGROOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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